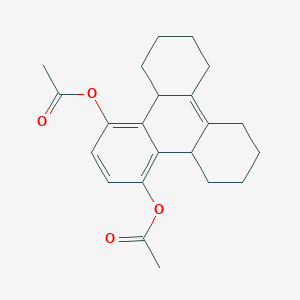
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole (DBPI) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. DBPI has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying PKC signaling pathways.
Mecanismo De Acción
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole works by binding to the catalytic domain of PKC, preventing it from phosphorylating its substrates. This leads to a range of downstream effects on cell signaling pathways, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole in lab experiments is its specificity for PKC. It has been shown to have minimal effects on other kinases, making it a valuable tool for studying PKC signaling pathways. However, this compound has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another potential direction is the use of this compound as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the role of PKC in various cellular processes is still not fully understood, and further research on the effects of this compound on PKC signaling pathways could lead to new insights in this area.
Métodos De Síntesis
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with propylimidazole in the presence of a base. The reaction can be carried out under mild conditions, making it a convenient method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to be a potent inhibitor of PKC activity, leading to a range of effects on cell signaling pathways. This compound has been used to study the role of PKC in cancer, inflammation, and cardiovascular disease, among other areas.
Propiedades
Fórmula molecular |
C14H18N2O4S |
|---|---|
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H18N2O4S/c1-4-5-14-15-8-9-16(14)21(17,18)13-10-11(19-2)6-7-12(13)20-3/h6-10H,4-5H2,1-3H3 |
Clave InChI |
DEQCXODLKBPYLO-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)


![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)